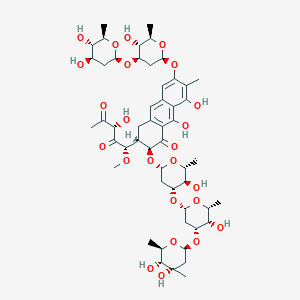

Mithramycin DK

Description

Overview of Aureolic Acid Antibiotics as Transcriptional Modulators

Aureolic acid antibiotics exert their biological effects primarily by acting as transcriptional modulators. mdpi.comlongdom.org Their mechanism of action involves binding to the minor groove of DNA, with a strong preference for GC-rich sequences. longdom.orgnih.govnih.gov This binding is non-intercalative and typically occurs as a dimer, often stabilized by a divalent metal ion like Mg2+. longdom.orgrsc.org By occupying these GC-rich regions, which are frequently found in gene promoter regions, aureolic acid antibiotics can block the binding of essential transcription factors, such as Sp1. longdom.orgebi.ac.ukacs.org This interference with transcription factor binding leads to the inhibition of gene transcription, a process fundamental to cell proliferation and survival. mdpi.comnih.gov

The inhibition of transcription of proto-oncogenes, such as c-myc, is a key aspect of the anticancer properties of these compounds. nih.govacs.org The ability of aureolic acids to disrupt transcriptional processes has made them valuable tools in molecular biology and has driven efforts to develop new anticancer agents that target gene regulation. mdpi.comresearchgate.net The specificity for GC-rich sequences is particularly relevant as the genomes of some pathogens, like Mycobacterium tuberculosis, are GC-rich, suggesting potential applications beyond cancer therapy. nih.gov

Academic Significance of Mithramycin DK in Biosynthetic and Mechanistic Studies

This compound holds a position of great academic importance as a crucial intermediate in the final steps of mithramycin biosynthesis. vulcanchem.compdbj.org Its study provides critical insights into the complex enzymatic reactions that assemble the final bioactive molecule. This compound is the product of the enzyme MtmOIV, a Baeyer-Villiger monooxygenase that catalyzes the oxidative cleavage of a carbon-carbon bond in the precursor premithramycin B, thereby forming the characteristic tricyclic aglycone of mithramycin. pdbj.orgrsc.orgnih.gov

This compound then serves as the direct substrate for the aldol-ketoreductase MtmW, which reduces a carbonyl group on the pentyl side chain to yield the final mithramycin product. vulcanchem.comnih.gov The elucidation of this pathway, including the isolation and characterization of this compound, has been instrumental for several reasons:

Understanding Enzymatic Mechanisms: The conversion of premithramycin B to mithramycin via this compound involves a unique and complex enzymatic cascade. Studying this process has expanded the knowledge of enzyme function, particularly for Baeyer-Villiger monooxygenases and ketoreductases involved in natural product biosynthesis. pdbj.orgresearchgate.net

Combinatorial Biosynthesis: Knowledge of the biosynthetic pathway and the specific roles of intermediates like this compound is fundamental to the field of combinatorial biosynthesis. By manipulating the genes encoding the biosynthetic enzymes, researchers can create novel "mithralogs" with altered structures and potentially improved therapeutic properties. thieme-connect.comebi.ac.uk For instance, inactivation of the mtmW gene leads to the accumulation of new mithramycin analogs. dovepress.com

Probing Structure-Activity Relationships: The availability of this compound and other biosynthetic intermediates allows for detailed structure-activity relationship (SAR) studies. acs.org By comparing the biological activity of these precursors with the final mithramycin product, scientists can determine the importance of specific structural features for DNA binding and transcriptional inhibition. acs.org

The study of this compound has not only demystified the terminal steps of mithramycin biosynthesis but has also provided a platform for the rational design and generation of new anticancer drug candidates. pdbj.org

Structure

2D Structure

Properties

Molecular Formula |

C52H74O24 |

|---|---|

Molecular Weight |

1083.1 g/mol |

IUPAC Name |

(1S,3S)-1-[(2S,3S)-3-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5,10-dihydroxy-6-methyl-4-oxo-2,3-dihydro-1H-anthracen-2-yl]-3-hydroxy-1-methoxypentane-2,4-dione |

InChI |

InChI=1S/C52H74O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,20-24,27-28,30-37,41-45,49-51,54-61,64-65H,11,13-17H2,1-9H3/t20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,49+,50+,51-,52+/m1/s1 |

InChI Key |

GXBYLUZTDNFHPE-HBTOKZPTSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H](C(=O)C)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(=O)C)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

DNA Binding Characteristics and Specificity

The interaction of Mithramycin DK with the DNA duplex is a highly specific process governed by several key features, including its preference for GC-rich sequences, the formation of a metal ion-coordinated dimer, and its binding within the minor groove.

This compound, similar to its final product mithramycin, binds to DNA in a reversible and non-intercalative manner. rsc.orgebi.ac.uk This means that the molecule does not insert itself between the base pairs of the DNA double helix. Instead, it associates with the exterior of the DNA molecule, specifically targeting regions that are rich in guanine (B1146940) (G) and cytosine (C) base pairs. rsc.orgresearchgate.netnih.gov The affinity for GC-rich sequences is a defining characteristic of this class of compounds and is fundamental to their biological activity. nih.govpnas.orgnih.govcaymanchem.com The binding is driven by a combination of forces, including hydrophobic interactions and specific hydrogen bonds. nih.gov

A crucial aspect of this compound's DNA binding is its dimerization, a process that is dependent on the presence of divalent metal ions, with magnesium (Mg²⁺) being of particular physiological relevance. rsc.orgnih.govcaymanchem.comnih.gov In solution, two molecules of this compound associate with each other through coordination with a central Mg²⁺ ion. rsc.orgnih.govresearchgate.net This metal ion-coordinated dimer is the active form of the compound that binds to DNA. rsc.orgresearchgate.netvulcanchem.com The Mg²⁺ ion is typically coordinated to oxygen atoms on the aglycone portion of the two this compound molecules. researchgate.net This dimerization is a prerequisite for effective DNA recognition and binding. rsc.orgresearchgate.net

The this compound dimer binds specifically within the minor groove of the DNA double helix. rsc.orgnih.govnih.govcaymanchem.comnih.govresearchgate.net The minor groove is typically narrower than the major groove, and the binding of the bulky dimer can induce conformational changes in the DNA structure, causing the minor groove to widen and become more shallow. annualreviews.org The sugar residues of the this compound molecules play a significant role in this interaction, wrapping across the minor groove and making contacts with the sugar-phosphate backbone of the DNA. nih.govannualreviews.org This mode of binding contrasts with intercalating agents and other groove binders that may prefer the major groove or A-T rich sequences. beilstein-journals.org

The sequence selectivity of this compound is quite specific. It preferentially recognizes and binds to DNA sequences containing a core motif of at least two consecutive G/C base pairs. rsc.orgnih.govnih.gov A more defined recognition motif has been identified as X(G/C)(G/C)X, where X can be any base. nih.govnih.govresearchgate.net The specificity for guanine is driven by the formation of specific hydrogen bonds between the chromophore of the drug and the exocyclic amino group of guanine bases in the minor groove. rsc.orgnih.gov While there is a strong preference for GC-rich regions, the flanking sequences can also influence binding affinity. nih.gov

Minor Groove Binding Mode

Modulation of Transcriptional Processes

By binding to specific DNA sequences, this compound can interfere with the processes of transcription, leading to the inhibition of gene expression. pnas.orgnih.govselleckchem.commdpi.com This is a primary mechanism through which it exerts its cellular effects.

The binding of the this compound dimer to GC-rich sequences in promoter regions of genes can physically block the binding of essential transcription factors, such as Sp1, which also recognize and bind to these GC-rich motifs. nih.govpnas.orgselleckchem.comcaymanchem.com By displacing these transcription factors, this compound effectively inhibits the initiation of transcription by DNA-dependent RNA polymerase. pnas.orgebi.ac.ukabcam.com This leads to a selective downregulation of genes that are regulated by GC-rich promoters, including many proto-oncogenes. pnas.orgmdpi.comebi.ac.uk This targeted inhibition of gene expression is the foundation of its potential as a therapeutic agent. nih.govjci.org

Interference with Transcription Factor Binding

This compound exerts its effects primarily by binding to GC-rich sequences in the minor groove of DNA. ebi.ac.ukresearchgate.net This interaction physically obstructs the binding of various transcription factors to their target promoter regions, thereby modulating gene transcription. researchgate.netnih.gov

Specificity Protein 1 (Sp1) Inhibition and Displacement from GC-Rich Promoters

A primary mechanism of this compound is its potent inhibition of the Specificity Protein 1 (Sp1) transcription factor. ebi.ac.ukresearchgate.netnih.gov Sp1 and its family members bind to GC-rich elements within gene promoters to regulate the expression of a multitude of genes involved in critical cellular processes. nih.govnih.gov this compound competes with Sp1 for binding to these GC-rich consensus sequences. nih.gov By occupying these sites, this compound effectively displaces Sp1, leading to the transcriptional repression of Sp1-regulated genes. nih.govmdpi.com This inhibitory action is highly selective for GC-rich DNA-binding transcription factors. nih.gov Studies have shown that this compound can inhibit Sp1-dependent reporter activity by approximately 60% and 90% at concentrations of 25 nM and 50 nM, respectively. nih.gov The inhibition can be prevented by increasing the amount of Sp1, confirming the competitive nature of the binding. nih.gov

Impact on Other Transcription Factors (e.g., SOX2, OLIG2, ZEB1, Egr1)

Research has demonstrated that Mithramycin can also impact other critical transcription factors. In the context of glioblastoma (GBM), Mithramycin has been shown to downregulate the expression of SOX2, OLIG2, and ZEB1. science.govnih.govscience.gov These transcription factors are crucial for the growth and proliferation of GBM cells. nih.gov Treatment with Mithramycin leads to a marked reduction in the protein expression of SOX2, OLIG2, and ZEB1 in vivo. nih.gov RNA-Seq analysis has confirmed the downregulation of these transcription factors at the RNA level as well. nih.gov While the specific action of this compound on Early growth response protein 1 (Egr1) is less detailed in the provided context, the broader activity of mithramycins against GC-rich promoter-binding factors suggests a potential for interaction.

Regulation of Gene Expression Profiles

The interference of this compound with transcription factor binding results in significant alterations to cellular gene expression profiles, leading to the downregulation of proto-oncogenes and the upregulation of tumor suppressor genes. nih.gov

Downregulation of Proto-Oncogenes (e.g., c-Myc, VEGF, MCL1, DKK1)

A significant consequence of this compound's activity is the repression of numerous proto-oncogenes that are often upregulated in cancer. nih.gov Many of these genes possess GC-rich elements and Sp1 binding sites in their regulatory regions. nih.gov

c-Myc: Mithramycin and its analogs are known to inhibit the transcription of the c-Myc gene. nih.govmdpi.comembopress.org Studies have shown that this compound can reduce c-myc RNA levels by over 80% within 6 hours of treatment. nih.gov

VEGF: Vascular endothelial growth factor (VEGF), a key regulator of angiogenesis, is also a target. nih.gov Real-time RT-PCR has demonstrated a reduction of ≥80% in VEGF transcript levels within 6 hours of treatment with this compound. nih.gov

MCL1 and DKK1: Microarray analysis has revealed that Myeloid cell leukemia-1 (MCL1) and Dickkopf-related protein 1 (DKK1) are among the top genes downregulated by this compound treatment. nih.gov

The table below summarizes the effect of this compound on the expression of these proto-oncogenes.

| Gene | Function | Effect of this compound | Reference |

| c-Myc | Transcription factor involved in cell proliferation, growth, and apoptosis. frontiersin.orgplos.org | Downregulation | nih.gov |

| VEGF | Promotes angiogenesis. | Downregulation | nih.gov |

| MCL1 | Anti-apoptotic protein. | Downregulation | nih.gov |

| DKK1 | Inhibitor of the Wnt signaling pathway. | Downregulation | nih.gov |

Upregulation of Tumor Suppressor Genes (e.g., p21)

In addition to downregulating oncogenes, Mithramycin can also promote the expression of tumor suppressor genes. mdpi.com A key example is the p21 (also known as p21WAF1/Cip1) gene. mdpi.commdpi.comfree.fr p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. jcancer.orgmdpi.comoncotarget.com Interestingly, Mithramycin's displacement of Sp1 from the promoters of oncogenes like Myc does not necessarily extend to all Sp1-regulated promoters. mdpi.com In the case of the p21 promoter, Mithramycin does not inhibit Sp1 binding, which may contribute to the observed upregulation of p21 expression. mdpi.com This selective activity highlights the complex nature of Mithramycin's interaction with the genome and its ability to shift the balance of gene expression towards tumor suppression. mdpi.com

Chromatin Remodeling and Epigenetic Modulation

The anticancer activity of this class of compounds is deeply rooted in its ability to remodel the chromatin landscape and modulate epigenetic states. Research, particularly on the parent compound Mithramycin, provides significant insight into these mechanisms.

Influence on Histone Modification Patterns (e.g., H3K27me3, H3K27ac)

Mithramycin triggers significant changes in key histone modifications that define active and repressed chromatin states. In certain cancer contexts, such as rhabdoid tumors, Mithramycin treatment leads to a notable increase in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3). nih.govnih.gov This mark is canonical for facultative heterochromatin and is associated with gene silencing. The amplification of H3K27me3 is a time-dependent process that precedes the induction of apoptosis. nih.gov

Concurrently, Mithramycin causes an enrichment of histone H3 lysine 27 acetylation (H3K27ac) at specific genomic locations, particularly at promoters. nih.govnih.govresearchgate.net H3K27ac is a hallmark of active enhancers and promoters. This seemingly paradoxical dual effect—increasing both a repressive (H3K27me3) and an active (H3K27ac) mark—points to a targeted epigenetic reprogramming rather than global, nonspecific changes. nih.govnih.gov This targeted remodeling helps restore cellular differentiation programs that are blocked in the cancerous state. researchgate.net

Interaction with SWI/SNF Chromatin Remodeling Complex and Displacement from Chromatin

A primary mechanism through which Mithramycin exerts its epigenetic effects is by directly targeting the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex. nih.govfrontiersin.org Both Mithramycin and the SWI/SNF complex are known to bind to the minor groove of DNA. nih.gov In cancers characterized by mutations in SWI/SNF subunits, such as the SMARCB1-deficient rhabdoid tumor, the complex is abnormally distributed across the genome, driving proliferation. nih.gov

Mithramycin blocks the activity of this oncogenic, SMARCB1-deficient SWI/SNF complex and physically displaces it from chromatin. nih.govnih.govembopress.org This displacement is a critical event that initiates the cascade of epigenetic changes, including the subsequent increase in H3K27me3, linking the drug's activity directly to the foundational genetic lesion of the tumor. nih.gov

Effects on CTCF Accessibility and PRC2 Activity

The displacement of the SWI/SNF complex by Mithramycin has direct consequences for the binding of other critical chromatin-associated proteins. One of the most significantly affected factors is CCCTC-binding factor (CTCF), an architectural protein that plays a key role in organizing the genome into distinct domains. nih.gov Following Mithramycin treatment, a notable loss of CTCF accessibility to its binding sites is observed. nih.govresearchgate.net

This loss of CTCF binding is mechanistically linked to the restoration of Polycomb Repressive Complex 2 (PRC2) activity. nih.govresearchgate.net In many SWI/SNF-mutant cancers, the aberrant activity of SWI/SNF antagonizes PRC2, an enzymatic complex whose core subunit, EZH2, is responsible for depositing the H3K27me3 repressive mark. By displacing SWI/SNF, Mithramycin allows for the restoration of PRC2 activity at specific loci, leading to the observed increase in H3K27me3 and the silencing of pro-proliferative gene programs. nih.govresearchgate.net The activity of Mithramycin can, in fact, be counteracted by inhibiting EZH2, confirming the importance of this PRC2-SWI/SNF axis to the drug's mechanism. nih.gov

Alterations in Nucleosome Dynamics

Beyond specific histone marks, Mithramycin can normalize broader aspects of nucleosome homeostasis. oup.comscispace.com The structure of chromatin is not static; nucleosomes undergo dynamic processes such as transient unwrapping of DNA from the histone core, referred to as "DNA breathing," which allows regulatory factors to access the DNA. mdpi.com In disease states like Huntington's, aberrant chromatin modification can lead to pathological changes in nucleosome dynamics, including histone hypoacetylation and hypermethylation. oup.com

Studies in a mouse model of Huntington's disease have shown that Mithramycin can correct these pathological nucleosome changes, improving the altered homeostasis and normalizing the chromatin pattern to that seen in wild-type subjects. oup.comscispace.com This includes restoring the balance between histone acetylation and methylation, demonstrating an ability to realign chromatin dynamics and correct disease-related deficits in transcription. oup.com

Structure Activity Relationships Sar and Analogue Development

Importance of the Tricyclic Chromophore for Biological Activity

The tricyclic chromophore is a fundamental structural component of Mithramycin and its analogues, essential for their biological activity. nih.gov This aromatic core is a polyketide-derived aglycone that is conserved among aureolic acid antibiotics like Mithramycin, Chromomycin, and Olivomycin. nih.govnih.govhbni.ac.in The biological function of these compounds, including Mithramycin DK, is intrinsically linked to their ability to bind to the minor groove of GC-rich DNA sequences. nih.gov

The binding process involves the formation of a dimer, where two molecules of the drug coordinate with a divalent metal ion, typically Mg2+. nih.gov This complex then interacts with DNA, with the chromophores aligning parallel to the sugar-phosphate backbone. nih.gov Specific hydrogen bonds form between the chromophore and guanine (B1146940) bases, which dictates the compound's selectivity for GC-rich regions of DNA. nih.gov This selective binding interferes with the binding of transcription factors, such as those in the Sp1 family, to gene promoters, thereby inhibiting the transcription of genes involved in various cellular processes, including cancer pathogenesis. nih.gov

Genetic modifications that alter the chromophore have been shown to almost completely abolish the biological activity of the resulting compounds. nih.gov This underscores the indispensable role of the tricyclic core in the mechanism of action of Mithramycin and its derivatives. The formation of this crucial tricyclic structure from a tetracyclic precursor is a key step in the biosynthetic pathway, catalyzed by the monooxygenase MtmOIV, which converts premithramycin B into this compound. nih.govrsc.orgresearchgate.net

Role of Saccharide Chains in Activity and DNA Binding

The saccharide chains attached to the tricyclic chromophore of Mithramycin and its analogues are crucial for their DNA binding affinity and specificity. nih.gov Mithramycin itself possesses a trisaccharide chain at the 2-position and a disaccharide chain at the 6-position of the aglycone. nih.gov These sugar moieties are not merely passive appendages but actively participate in the interaction with the DNA double helix.

When the Mithramycin dimer binds to the DNA minor groove, the saccharide chains wrap around the groove, making important contacts that contribute to the stability and sequence specificity of the complex. nih.gov NMR studies have indicated that the saccharide chains interact with the sugar-phosphate backbone of the DNA. nih.govresearchgate.net

The importance of these sugar chains is highlighted by the fact that modifications to the carbohydrate moieties can lead to a near-complete loss of biological activity. nih.gov This demonstrates that the precise structure and presentation of these saccharide chains are finely tuned for optimal DNA recognition. The stereochemistry at the C2 position of the chromophore, where the trisaccharide is attached, directs the orientation of this chain, facilitating the intermolecular stacking with the chromophore of the second molecule in the dimer, a key feature for proper DNA binding. nih.gov Any alteration in this arrangement can disrupt the formation of the active dimeric complex.

Modulation of Activity via 3-Side Chain Modifications

While the tricyclic chromophore and saccharide chains are critical for the fundamental mechanism of DNA binding, the aliphatic side chain at the C-3 position of the aglycone has emerged as a key target for modifying the biological activity of Mithramycin analogues. nih.govresearchgate.net Unlike the other core components, modifications to this side chain have proven to be a promising strategy for developing new compounds with improved therapeutic properties. nih.gov The original pentyl side chain in Mithramycin is a highly conserved feature among active aureolic acid antibiotics. nih.gov However, research into analogues with altered 3-side chains has provided valuable insights into its role. nih.gov

Structure-Activity Insights from Analogues like SK, SDK, SA, SA-Trp, SA-Phe

The generation of Mithramycin analogues with modified 3-side chains has been a significant advancement in understanding their structure-activity relationships. These analogues are often produced through the genetic engineering of the Mithramycin biosynthetic pathway, particularly by inactivating the mtmW gene. nih.gov This leads to the accumulation of compounds like Mithramycin SK (MTM-SK), Mithramycin SDK (MTM-SDK), and Mithramycin SA (MTM-SA). researchgate.netnih.gov

Mithramycin SK and SDK : These analogues feature shortened side chains with ketone functionalities. researchgate.netacsmedchem.org Both MTM-SK and MTM-SDK have demonstrated higher potency against several human cancer cell lines compared to the parent Mithramycin. nih.govresearchgate.net MTM-SK was found to be up to nine times more active in certain cancer cell lines. researchgate.net This increased activity suggests that the specific structure and functionality of the 3-side chain can significantly modulate the compound's efficacy. nih.govresearchgate.net

Mithramycin SA : This analogue possesses a carboxylic acid group at the end of its shortened side chain. researchgate.netacsmedchem.org In contrast to SK and SDK, MTM-SA exhibits drastically reduced cytotoxicity. nih.govacsmedchem.org However, the presence of the carboxylic acid provides a convenient chemical handle for further semi-synthetic modifications. nih.govresearchgate.net

Mithramycin SA-Trp and SA-Phe : By coupling amino acids like tryptophan and phenylalanine to the carboxylic acid of MTM-SA, researchers have created derivatives such as MTM-SA-Trp and MTM-SA-Phe. uky.edunih.gov These modifications have successfully restored and, in some cases, enhanced the biological activity. acsmedchem.orgnih.gov Structural studies have shown that these modified side chains can protrude into the solvent and potentially interact with transcription factors bound to the DNA. nih.govresearchgate.net For instance, MTM-SA-Trp and MTM-SA-Phe have shown improved selectivity against certain cancers. uky.edunih.gov

| Analogue | 3-Side Chain Modification | Reported Activity Insights |

|---|---|---|

| Mithramycin SK | Shortened side chain with a ketone group. researchgate.netacsmedchem.org | Higher potency than Mithramycin against several cancer cell lines. nih.govresearchgate.net |

| Mithramycin SDK | Shortened side chain with a diketo group. nih.govresearchgate.net | Showed increased anticancer activity and an improved therapeutic index. nih.govresearchgate.net |

| Mithramycin SA | Shortened side chain with a terminal carboxylic acid. researchgate.netacsmedchem.org | Drastically reduced cytotoxicity, but provides a site for further modification. nih.govacsmedchem.org |

| Mithramycin SA-Trp | Tryptophan coupled to the 3-side chain of MTM-SA. uky.edunih.gov | Cytotoxicity comparable to Mithramycin and improved selectivity. nih.gov |

| Mithramycin SA-Phe | Phenylalanine coupled to the 3-side chain of MTM-SA. nih.gov | Cytotoxicity comparable to Mithramycin and improved selectivity. nih.gov |

Computational and Structural Biology Approaches in Analog Design

Computational and structural biology techniques have become invaluable tools in the design and development of novel Mithramycin analogues. These approaches provide detailed insights into the molecular interactions between the drug, DNA, and associated proteins, guiding the rational design of compounds with improved properties.

Crystal structures of Mithramycin analogues, such as MTM SA-Phe, in complex with DNA have elucidated how the stereochemical features of the molecule dictate the helicity of the dimer, which is essential for binding to the right-handed DNA double helix. nih.gov Furthermore, structural analysis of analogues like MTM SA-Trp and MTM SA-Phe bound to DNA has revealed how these molecules recognize different DNA sequences and can even interact with transcription factors like FLI1. nih.govoup.com

Computational modeling, including inverse design procedures, is being explored to develop inhibitors that can bind robustly to their targets. acs.org By understanding the substrate binding pocket of key biosynthetic enzymes like MtmOIV through high-resolution structures, researchers can pave the way for tailored enzymatic synthesis of new Mithramycin derivatives. nih.govacs.org These computational and structural methods allow for a more targeted approach to modifying the Mithramycin scaffold, aiming to enhance selectivity and efficacy while potentially reducing off-target effects. nih.govoup.com

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Mithramycin | MTM |

| This compound | MTM DK |

| Mithramycin SK | MTM-SK |

| Mithramycin SDK | MTM-SDK |

| Mithramycin SA | MTM-SA |

| Mithramycin SA-Tryptophan | MTM-SA-Trp |

| Mithramycin SA-Phenylalanine | MTM-SA-Phe |

| Chromomycin | |

| Olivomycin | |

| Premithramycin B | |

| iso-Mithramycin | |

| Friend Leukemia Integration 1 | FLI1 |

| Tryptophan | Trp |

Preclinical Investigations of Efficacy

Non-Human In Vivo Studies

The efficacy of Mithramycin DK has been further validated in in vivo studies using xenograft models, where human tumor cells are implanted into immunocompromised mice. reactionbiology.com These studies provide a more complex biological system to assess a drug's therapeutic potential.

In a rhabdoid tumor xenograft model, a single 3-day infusion of this compound (EC-8042) led to dramatic tumor regressions and even cured a subset of the treated mice. nih.govembopress.org The in vivo treatment recapitulated the mechanisms observed in vitro, including an increase in H3K27me3 staining and cellular differentiation. nih.gov Continuous infusion of mithramycin in an intramuscular rhabdoid tumor xenograft model was found to be more effective than intermittent bolus injections, causing significant tumor regression. nih.gov

This compound has also demonstrated potent in vivo antitumor activity in sarcoma xenograft models, where it inhibited tumor growth and reduced the ability of tumor cells to reinitiate tumor growth. oncotarget.com In ovarian cancer, new mithramycin analogues, MTM-SDK and MTM-SK, delayed the growth of ovarian tumor xenografts and were particularly effective against orthotopic tumors, leading to a significant increase in survival. nih.gov Furthermore, this compound has shown efficacy in suppressing the growth of Ewing sarcoma xenografts. oncotarget.com

The table below summarizes the findings from key in vivo xenograft studies.

| Cancer Type | Xenograft Model | Key Findings |

| Rhabdoid Tumor | G401 intramuscular xenograft | Dramatic tumor regressions and cures with a single 3-day infusion. nih.govembopress.org |

| Sarcoma | Myxoid liposarcoma (MLS) and undifferentiated pleomorphic sarcoma (UPS) | Profound inhibition of tumor growth, induction of adipogenic differentiation, and reduced ability to reinitiate tumor growth. oncotarget.com |

| Ovarian Cancer | Human ovarian tumor xenografts | Statistically significant delay of tumor growth and increased survival. nih.gov |

| Ewing Sarcoma | Orthotopic xenograft model | Marked suppression of tumor growth and extended survival. biotech-spain.com |

Studies in Transgenic Animal Models of Disease (e.g., Huntington's Disease mice)

The therapeutic potential of mithramycin and its analogues has been explored in transgenic mouse models of Huntington's disease (HD), a neurodegenerative disorder characterized by transcriptional dysregulation. nih.gov In the R6/2 transgenic mouse model of HD, which exhibits a progressive disease phenotype, pharmacological treatment with mithramycin has demonstrated significant neuroprotective effects. pnas.orgnih.gov

One study found that treatment with mithramycin extended the survival of R6/2 mice by 29.1%, which was a greater extension than any single agent reported at the time of publication. nih.gov This increase in survival was accompanied by improved motor performance and a significant delay in the presentation of neuropathological signs. nih.govnih.gov At 90 days of age, the brains of mithramycin-treated R6/2 mice were virtually indistinguishable from those of wild-type littermates, showing a prevention of brain atrophy, ventricular hypertrophy, and striatal neuronal atrophy. nih.gov A proposed mechanism for these beneficial effects involves the modulation of gene expression. Studies have shown that the pathogenesis of HD involves increased methylation of lysine (B10760008) 9 in histone H3 (H3K9), a marker for gene silencing. nih.govnih.gov Mithramycin treatment was found to prevent this histone hypermethylation in the R6/2 mice, suggesting it may alleviate the repression of genes crucial for neuronal survival and function. nih.govnih.gov

Further investigations using a combination therapy of mithramycin and cystamine (B1669676) in R6/2 mice also yielded positive results. This dual treatment was shown to down-regulate the expression of the ESET gene, which is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3). pnas.org The combination therapy significantly reduced this hypertrimethylation, ameliorated the behavioral and neuropathological phenotype, and extended the survival of the HD mice by over 40%. pnas.org The transcription factor Sp1 is a transcriptional activator of the ESET promoter, and mithramycin's inhibitory effect on Sp1 is believed to be key to its mechanism of action. pnas.orgfrontiersin.org

Table 1: Efficacy of Mithramycin in Huntington's Disease (HD) Mouse Models

| Model | Compound/Treatment | Key Findings | Reference(s) |

|---|---|---|---|

| R6/2 Transgenic Mouse | Mithramycin | Extended survival by 29.1%; Improved motor performance; Delayed neuropathological sequelae (e.g., brain and striatal neuronal atrophy); Prevented hypermethylation of histone H3. | nih.gov, nih.gov |

Assessment of Tumor Growth Delay in Animal Models

The antitumor activity of mithramycin analogues has been evaluated in various animal xenograft models, demonstrating significant efficacy in delaying tumor progression.

In studies using human ovarian cancer xenografts, the mithramycin analogue MTM-SDK showed potent antitumor effects. nih.gov When administered to mice with subcutaneous tumors, MTM-SDK induced a statistically significant delay in tumor growth, achieving a tumor growth inhibition of 45%. nih.gov In a more clinically relevant orthotopic model of ovarian cancer, which mimics the advanced stages of the disease, MTM-SDK treatment led to a substantial improvement in survival. The median survival of mice treated with MTM-SDK increased to 80.5 days compared to 55 days for the control group. nih.gov

The second-generation mithramycin analogue, EC8042, has shown remarkable efficacy against rhabdoid tumors, a type of pediatric cancer. nih.govembopress.org In an intramuscular rhabdoid tumor xenograft model, a single three-day infusion of EC8042 resulted in dramatic tumor regressions. nih.gov This treatment was so effective that it led to a complete cure in three out of eight mice, with the in vivo effects recapitulating the cellular differentiation seen in vitro. nih.govresearchgate.net

Mithramycin A (MTA) has also been assessed as a radiation sensitizer (B1316253) in vivo. In mice bearing A549 lung cancer xenografts, MTA treatment alone caused a minor growth delay, but when combined with radiation, it significantly enhanced the radiation-induced tumor growth delay. nih.gov Similar results were observed in UM-UC3 bladder cancer xenografts, where the combination of MTA and radiation delayed tumor growth by 14 days, compared to 9 days for radiation alone. nih.gov

Furthermore, in an orthotopic murine model of colorectal cancer, Mithramycin-A (Mit-A) was tested in combination with an anti-PD-L1 checkpoint inhibitor. frontiersin.org This combination therapy was found to decrease tumor growth, suggesting that Mit-A can enhance the effectiveness of immunotherapy by modulating the tumor microenvironment. frontiersin.org

Table 2: Efficacy of Mithramycin Analogues in Tumor Animal Models

| Model | Compound | Key Findings | Reference(s) |

|---|---|---|---|

| Human Ovarian Cancer Subcutaneous Xenograft | MTM-SDK | Delayed tumor growth with a tumor growth inhibition (TWI) of 45%. | nih.gov |

| Human Ovarian Cancer Orthotopic Xenograft | MTM-SDK | Increased median survival from 55 days (control) to 80.5 days. | nih.gov |

| Rhabdoid Tumor Intramuscular Xenograft | EC8042 | Caused dramatic tumor regressions; cured 3 out of 8 mice. | nih.gov, researchgate.net, embopress.org |

| A549 Lung Cancer Xenograft | Mithramycin A (MTA) | Enhanced radiation-induced tumor growth delay when used in combination. | nih.gov |

| UM-UC3 Bladder Cancer Xenograft | Mithramycin A (MTA) | Delayed tumor growth by 14 days when combined with radiation. | nih.gov |

Mechanisms of Drug Resistance

General Mechanisms of Resistance to DNA-Binding Agents

Cancer cells can employ several strategies to withstand the cytotoxic effects of agents that bind to their DNA. These mechanisms are often not mutually exclusive and can coexist within a tumor, contributing to therapeutic failure.

A primary mechanism of action for Mithramycin and its analogues is the inhibition of transcription by binding to GC-rich sequences in the DNA minor groove, thereby displacing transcription factors that are crucial for cancer cell proliferation and survival. mdpi.comnih.gov Consequently, alterations in these target transcription factors can lead to drug resistance.

Specificity protein 1 (Sp1) is a key transcription factor that is frequently overexpressed in various cancers, contributing to tumor growth, metastasis, and chemoresistance. nih.govaacrjournals.org Mithramycin prevents Sp1 from binding to the promoter regions of its target genes. researchgate.netnih.gov Aberrant overexpression of Sp1 has been identified in therapy-resistant breast cancer stem cells, where it drives the expression of genes related to chemoresistance and self-renewal. nih.gov In ovarian cancer models, Sp1 overexpression is linked to platinum-resistance, a phenomenon that can be potentially countered by Mithramycin's ability to inhibit Sp1 activity. mdpi.comnih.gov

In prostate cancer, resistance to therapies is often associated with aberrant expression or mutations of the Androgen Receptor (AR) and its splice variants. nih.govcolby.edu Mithramycin has been shown to inhibit the growth of prostate cancer cells by targeting both the expression and transcriptional activity of AR and its variants. nih.govcolby.edugenscript.com It achieves this by occupying AR enhancers on the DNA, which blocks the recruitment of AR to its genomic targets and downregulates the expression of genes involved in proliferation and DNA repair. nih.govcolby.edu

| Transcription Factor | Role in Resistance | Effect of Mithramycin | Cancer Type |

| Specificity protein 1 (Sp1) | Overexpression promotes tumorigenesis and chemoresistance. nih.govaacrjournals.orgnih.gov | Inhibits Sp1 binding to DNA, suppressing transcription of resistance and survival genes. mdpi.comresearchgate.netnih.gov | Breast Cancer nih.gov, Ovarian Cancer mdpi.comnih.gov, Malignant Pleural Mesothelioma aacrjournals.org |

| Androgen Receptor (AR) & Variants | Aberrant expression and activity confer resistance to androgen deprivation therapy. nih.govcolby.edu | Inhibits expression and transcriptional activity by blocking AR recruitment to genomic targets. nih.govcolby.edugenscript.com | Prostate Cancer nih.govcolby.edu |

| EWS-FLI1 | Oncogenic fusion protein driving Ewing sarcoma. mdpi.com | Inhibits the EWS-FLI1 fusion protein. mdpi.com | Ewing Sarcoma mdpi.com |

A well-established mechanism of multidrug resistance is the increased expression of drug efflux pumps, which are transmembrane proteins that actively transport therapeutic agents out of the cell, reducing their intracellular concentration and thus their efficacy. mdpi.comfrontiersin.org These pumps, often belonging to the ATP-binding cassette (ABC) transporter superfamily, can handle a wide range of substrates. nih.gov

While increased drug efflux is a known resistance mechanism for platinum-based drugs, some Mithramycin analogues have been specifically designed to circumvent this issue. mdpi.comencyclopedia.pub For instance, the mithralog EC-8042 was found to not be a substrate for several drug resistance efflux pumps, potentially making it more effective in resistant tumors. mdpi.comencyclopedia.pub

Furthermore, Mithramycin itself has been shown to counteract this resistance mechanism. In breast cancer stem cells, which inherently overexpress efflux transporters like ABCG2 and ABCC1, Mithramycin A treatment suppresses their expression by inhibiting Sp1. nih.gov This action sensitizes the resistant cells to other chemotherapeutic agents. nih.gov Similarly, Mithramycin was found to inhibit the expression of ABCB8, another transporter associated with multi-drug resistance in melanoma cells. nih.gov The organism that naturally produces Mithramycin, Streptomyces argillaceus, possesses an ABC transporter that is essential for its own resistance to the antibiotic, highlighting the fundamental role of efflux pumps in handling this compound. researchgate.net

The ability of cancer cells to efficiently repair DNA damage is a critical factor in their survival and a major cause of resistance to DNA-binding agents and radiotherapy. mdpi.com Enhanced DNA repair is considered a key driver of resistance to platinum-based chemotherapy. mdpi.com

Mithramycin has demonstrated the ability to counteract this resistance mechanism by impairing the DNA damage response (DDR). In prostate cancer, by inhibiting the transcriptional activity of the Androgen Receptor (AR), Mithramycin downregulates key DNA repair factors. nih.govcolby.edu This suppression of the DDR significantly impairs the cancer cells' ability to recover from DNA damage, thereby enhancing the efficacy of treatments like ionizing radiation or radiomimetic agents such as Bleomycin. nih.govcolby.edugenscript.com

Similarly, in Ewing sarcoma cells, pretreatment with Mithramycin A was found to inhibit the repair of DNA double-strand breaks. researchgate.net This was achieved through the downregulation of EWS:Fli1-mediated transcription, which subsequently led to tumor cell death. researchgate.net This suggests that Mithramycin's interference with DNA repair pathways can convert a resistance mechanism into a therapeutic vulnerability.

Increased Drug Efflux by Transporters

Strategies to Overcome Resistance in Preclinical Settings

The challenge of drug resistance has spurred research into various strategies to restore or enhance the therapeutic efficacy of DNA-binding agents like Mithramycin. Preclinical studies have explored the development of new analogues and combination therapies.

A primary strategy involves the creation of semi-synthetic Mithramycin analogues, or "mithralogs," with improved pharmacological profiles. mdpi.com These analogues aim to retain or enhance the anti-tumor activity while reducing the toxicity that limited the clinical use of the parent compound. mdpi.comencyclopedia.pub One promising analogue, EC-8042, not only retains anti-tumor properties but also exhibits reduced toxicity and, crucially, is not a substrate for several drug resistance efflux pumps. mdpi.comencyclopedia.pub

Combination therapy represents another key approach. Mithramycin has been shown to sensitize chemoresistant cells to other agents. For example, by inhibiting Sp1-mediated expression of drug transporters and survival factors, Mithramycin A sensitizes resistant breast cancer stem cells to the genotoxic drug doxorubicin. nih.gov In prostate cancer models, the combination of Mithramycin with ionizing radiation or the radiomimetic agent Bleomycin has a synergistic effect, as Mithramycin's inhibition of DNA damage repair enhances the cell-killing effects of these treatments. nih.govcolby.edu Similarly, combining Mithramycin analogues with MAPK inhibitors has shown enhanced efficacy in melanoma cells. frontiersin.org This suggests that lower, less toxic doses of Mithramycin could be used to overcome resistance to other established therapies. nih.gov

| Strategy | Description | Mechanism | Preclinical Model/Cancer Type |

| Development of Analogues | Synthesis of novel Mithramycin derivatives ("mithralogs") with improved properties. mdpi.comencyclopedia.pub | Reduced toxicity; not substrates for drug efflux pumps, retaining anti-tumor activity. mdpi.comencyclopedia.pub | Ovarian Cancer, Sarcoma, Melanoma mdpi.comencyclopedia.pub |

| Combination Therapy (Chemotherapy) | Using Mithramycin to sensitize resistant cells to other cytotoxic drugs. nih.govnih.gov | Inhibition of Sp1 suppresses expression of drug efflux pumps (e.g., ABCG2, ABCC1) and survival factors. nih.gov | Breast Cancer (with Doxorubicin) nih.gov |

| Combination Therapy (Radiotherapy) | Using Mithramycin to enhance the effects of radiation. nih.govcolby.edu | Inhibition of Androgen Receptor (AR) signaling impairs DNA damage repair pathways. nih.govcolby.edu | Prostate Cancer (with Ionizing Radiation) nih.govcolby.edu |

| Overcoming Platinum Resistance | Using Mithramycin or its analogues to treat platinum-resistant tumors. mdpi.comnih.gov | Inhibition of Sp1, which is overexpressed in platinum-resistant cancers. mdpi.comnih.gov | Ovarian Cancer mdpi.comnih.gov |

| Targeting Overexpressed Genes | Selective inhibition of genes that are overexpressed in resistant cells. nih.gov | Mithramycin prevents Sp1 binding to the promoter of the overexpressed DHFR gene. nih.gov | Methotrexate-resistant Breast Carcinoma nih.gov |

Combination Strategies and Synergistic Interactions

Mechanistic Basis of Synergistic Effects

The synergistic interactions between Mithramycin DK and other therapeutic agents are underpinned by distinct yet complementary molecular mechanisms.

A key mechanism of mithramycin's action is its ability to bind to GC-rich regions in the minor groove of DNA, thereby displacing transcription factors like Sp1. nih.gov This leads to the transcriptional repression of numerous oncogenes. When combined with other agents, this primary mechanism can be potentiated or complemented.

With HDAC Inhibitors: The synergy with HDAC inhibitors can be partly explained by their convergent effects on gene expression. Both mithramycin and HDAC inhibitors can lead to the downregulation of the oncogene Myc and the upregulation of the tumor suppressor p21. nih.govmdpi.com Mithramycin achieves this by inhibiting Sp1 binding to the Myc promoter, while HDAC inhibitors can modulate histone acetylation, making the chromatin structure around tumor suppressor genes more accessible to transcription. nih.gov

With CDK9 Inhibitors: The synergy with CDK9 inhibitors in Ewing sarcoma is particularly well-defined. Mithramycin inhibits the EWS-FLI1 oncoprotein, which is the primary driver of this cancer. nih.gov CDK9 is crucial for transcriptional elongation. By inhibiting CDK9, the transcriptional machinery is stalled, amplifying the suppressive effect of mithramycin on the EWS-FLI1 transcriptional program. nih.govnih.gov This dual targeting of transcription initiation (via mithramycin's effect on EWS-FLI1) and elongation (via CDK9 inhibition) leads to a profound and synergistic anti-tumor effect. nih.gov Furthermore, CDK9 inhibition has been shown to block the mithramycin-induced expression of the BTG2 gene in liver cells, which is linked to reactive oxygen species accumulation and liver toxicity. nih.gov This suggests the combination could not only be more effective but also less toxic.

With Other Agents: The synergy observed with agents like TRAIL (TNF-related apoptosis-inducing ligand) in pancreatic cancer is due to mithramycin's ability to sensitize cancer cells to apoptosis. nih.gov Similarly, its combination with the proteasome inhibitor bortezomib (B1684674) in multiple myeloma likely stems from the dual disruption of protein synthesis and degradation pathways, leading to enhanced cell death. nih.gov

The following table outlines the mechanistic basis for the observed synergistic effects.

| Combination Agent | Mechanistic Basis of Synergy |

| HDAC Inhibitors | Convergent downregulation of oncogenes (e.g., Myc) and upregulation of tumor suppressors (e.g., p21). nih.govmdpi.com |

| CDK9 Inhibitors | Dual inhibition of transcription initiation (Mithramycin targeting EWS-FLI1) and elongation (CDK9 inhibition), leading to amplified suppression of the oncogenic transcriptional program. nih.govnih.gov Mitigation of mithramycin-induced liver toxicity by blocking BTG2 expression. nih.gov |

| TRAIL | Sensitization of cancer cells to TRAIL-induced apoptosis. nih.gov |

| Bortezomib | Dual disruption of protein synthesis (via transcriptional inhibition by mithramycin) and protein degradation (via proteasome inhibition by bortezomib). nih.gov |

Emerging Research Applications and Future Directions

Development of Delivery Systems (e.g., Nanoparticulate formulations, Extracellular Vesicles)

A significant hurdle in the clinical application of aureolic acid antibiotics like Mithramycin is their systemic toxicity. To address this, researchers are actively developing advanced drug delivery systems designed to encapsulate the therapeutic agent, shielding the body from its toxic effects while targeting cancer cells more effectively. While much of this research has utilized the parent compound, Mithramycin (MTM), the findings provide a strong blueprint for the potential application of Mithramycin DK in similar platforms.

Nanoparticulate Formulations: Various nanoparticulate systems have been engineered to carry MTM, demonstrating enhanced anti-tumor activity and a better safety profile compared to the free drug. These platforms take advantage of the leaky blood vessels and poor lymphatic drainage characteristic of tumors, a phenomenon known as the enhanced permeability and retention (EPR) effect, to accumulate preferentially at the tumor site. nih.gov

Studies have successfully encapsulated MTM in several types of nanoparticles:

Polymeric Micelles and Nanoparticles: Using methods like emulsion/solvent evaporation, researchers have created polymeric micelles and polylactide (PLA) nanoparticles loaded with MTM. mdpi.comnih.gov These formulations exhibit optimal sizes for tumor accumulation (around 100-230 nm) and high encapsulation efficiencies, reaching up to 92% in some cases. mdpi.comnih.gov Importantly, these MTM-loaded nanoparticles retain the potent anti-tumor and anti-stemness activities of the free drug in sarcoma models. mdpi.comresearchgate.net

Lipid-Based Nanocarriers: Liposomes and transfersomes have also been employed. mdpi.comnih.gov MTM-loaded transfersomes, prepared by thin-film hydration, showed high encapsulation efficiency (>50%) and potent anti-tumor activity in both sarcoma cell lines and cancer stem cell-enriched cultures. mdpi.com

The development of these systems for MTM analogues like MTM SK and MTM SDK has also been a focus, with nanoparticle formulations enhancing their efficacy. nih.gov This strongly suggests that this compound, as a key structural component of the mithramycin family, could be similarly encapsulated to improve its therapeutic index.

| Nanocarrier Type | Fabrication Method | Size (approx.) | Encapsulation Efficiency (EE) | Key Findings | Reference |

| Polymeric Micelles | Emulsion/Solvent Evaporation | 228 nm | Up to 87% | Mimicked potent anti-tumor activity of free MTM in sarcoma models. | mdpi.com |

| Polylactide (PLA) NPs | Nanoprecipitation | 80-105 nm | 92% | Retained cytotoxic and anti-stemness potential in sarcoma; better tolerated than free MTM in vivo. | nih.gov |

| Transfersomes | Thin Film Hydration | 100-130 nm | > 50% | Showed potent activity against sarcoma cells and cancer stem-like cells. | mdpi.com |

| Liposomes | Ethanol Injection | 80-105 nm | 30% | Demonstrated sustained release and retained anti-tumor potential. | nih.gov |

Extracellular Vesicles (EVs): A more recent and highly promising approach involves using natural nanovesicles for drug delivery. Extracellular vesicles, particularly those derived from milk (mEVs), have been explored for delivering MTM to treat aggressive brain cancers like glioblastoma. exosome-rna.comacs.org

In a notable study, MTM was encapsulated within bovine mEVs using a freeze-thaw method, achieving a 58% encapsulation efficiency. exosome-rna.comacs.org The resulting mEV(Mit-A) formulation showed several advantages:

Enhanced Efficacy: It inhibited glioma cell growth, migration, and induced cell death at significantly lower concentrations than the free drug. exosome-rna.com

Improved Safety: The mEV-encapsulated MTM was less toxic to normal cells, increasing its biocompatibility threshold. acs.org

Stability: The formulation was stable in simulated gastrointestinal fluids, suggesting potential for oral delivery. acs.org

Given that EVs can transport a wide range of bioactive molecules with high biocompatibility and low immunogenicity, encapsulating this compound within these natural carriers is a compelling future strategy to enhance its therapeutic potential for difficult-to-treat cancers. acs.orgresearchgate.netnih.gov

Applications as Chemical Probes for Gene Regulation Studies

This compound and its parent compound act by binding as a dimer to the minor groove of GC-rich DNA sequences, a mechanism that does not involve intercalation. researchgate.netoup.com This binding physically obstructs the attachment of transcription factors that recognize these GC-rich promoter regions. ebi.ac.uk This specific mode of action makes this compound a valuable chemical probe for studying the roles of certain transcription factors in gene regulation.

The most well-documented target is the Specificity Protein 1 (Sp1) transcription factor. researchgate.netnih.gov Sp1 is crucial for the expression of a multitude of genes involved in cell cycle progression, proliferation, and survival, and its overexpression is linked to many cancers. nih.govvulcanchem.com By using this compound or its analogues, researchers can selectively inhibit Sp1-dependent transcription and observe the downstream consequences on cellular pathways. This allows for the dissection of Sp1's role in various cellular contexts. For example, studies have used mithramycin to demonstrate Sp1's role in regulating the androgen receptor (AR) gene in prostate cancer cells. nih.gov

Furthermore, mithramycin has been identified as a potent inhibitor of the oncogenic fusion transcription factor EWS-FLI1 , the primary driver of Ewing sarcoma. ebi.ac.uknih.gov This discovery has positioned mithramycin and its derivatives as critical tools to investigate the transcriptional network controlled by EWS-FLI1 and to identify vulnerabilities in this pediatric cancer. oup.comnih.gov

The ability of this compound to displace specific transcription factors from chromatin without causing widespread DNA damage makes it a more precise tool than traditional DNA-damaging agents for studying the epigenetic regulation of gene expression. nih.gov It can be used to explore how disrupting the binding of a single factor, like Sp1, can trigger large-scale changes in chromatin structure and gene expression programs, ultimately leading to outcomes like cell differentiation instead of cell death. nih.gov

Repurposing Potential in Non-Oncological Academic Research (e.g., Viral Infection Inhibition Studies)

The strategy of drug repurposing—finding new uses for existing drugs—can significantly shorten the timeline and reduce the costs of developing new therapies. mdpi.comrowan.eduresearchgate.net Mithramycin's well-defined mechanism of interacting with host cell factors has made it a candidate for non-oncological applications, most notably in virology.

A recent study explored the potential of mithramycin to combat SARS-CoV-2 , the virus responsible for COVID-19. nih.govacs.org The research was based on the hypothesis that a small molecule could lock the virus's spike protein into a closed, non-infective state. The spike protein's Receptor Binding Domain (RBD) must be in an "open" configuration to bind to the human ACE2 receptor and initiate infection. nih.gov

Using in silico screening of thousands of compounds, mithramycin was identified as a top candidate capable of binding to the spike protein and stabilizing its closed conformation. nih.gov Subsequent in vitro testing confirmed this hypothesis:

Mithramycin was able to block the entry of pseudo-SARS-CoV-2 viruses into cells expressing the ACE2 receptor. nih.gov

It achieved a six-fold reduction in viral entry at a concentration of 1.56 µM. nih.gov

This research provides a strong proof-of-concept for repurposing this compound and its analogues as antiviral agents. nih.govacs.org The strategy of targeting host-pathogen interactions, rather than the pathogen itself, can be a powerful approach to developing broad-spectrum therapies that are less susceptible to viral mutations.

Computational and In Silico Screening for Novel Interactions

Computational methods are becoming indispensable in modern drug discovery and development. For this compound, in silico techniques are being applied in two major areas: identifying new therapeutic targets and guiding the design of improved analogues.

As demonstrated in the SARS-CoV-2 research, large-scale virtual screening can rapidly test vast libraries of existing drugs against a biological target of interest. nih.gov This process, which uses computational docking simulations to predict binding affinity, successfully pinpointed mithramycin as a potential viral entry inhibitor from a pool of over 6,000 compounds. nih.gov This highlights the power of computational screening to generate novel, testable hypotheses for drug repurposing. nih.gov

Furthermore, computational modeling is crucial for understanding the fundamental interactions between this compound and its primary target, DNA. High-resolution structural studies combined with computational docking help elucidate precisely how mithramycin analogues recognize and bind to different DNA sequences. oup.comnih.gov This detailed molecular understanding is essential for predicting how changes to the drug's structure will affect its binding affinity and sequence specificity. For instance, computational analyses have been used to understand the key role of the MtmOIV enzyme in the biosynthesis of this compound, paving the way for future enzyme engineering to create novel analogues. researchgate.net

Design of Next-Generation Analogues with Improved Selectivity and Activity

A major focus of current research is the creation of "mithralogs"—new analogues of mithramycin with an improved therapeutic window (higher efficacy and lower toxicity). ebi.ac.ukresearchgate.net This is achieved through a combination of combinatorial biosynthesis and semi-synthetic chemistry, leveraging this compound as a key intermediate.

Combinatorial Biosynthesis: By genetically modifying the mithramycin biosynthetic pathway in the producing bacterium, Streptomyces argillaceus, researchers can generate novel structures. researchgate.net For example, inactivation of the mtmW gene, which codes for a ketoreductase that acts on this compound, led to the creation of new derivatives like Mithramycin SK (short ketone) and Mithramycin SA (short acid). researchgate.net These modifications to the side chain have resulted in analogues with significantly improved properties:

Mithramycin SK (MTM-SK): Showed up to 9-fold greater activity than the parent MTM against a panel of cancer cell lines and was 1,500-fold less active against non-cancerous cells. researchgate.net

EC-8042 (demycarosyl-3D-β-D-digitoxosyl-mithramycin SK): A leading mithralog that is substantially less toxic than mithramycin but retains potent activity against transcription factors like EWS-FLI1 and Sp1. oncotarget.commedicamentos-innovadores.org

Semi-synthetic Modification: This approach involves chemically modifying the structures produced through biosynthesis. For instance, the unique carboxylic acid group on the Mithramycin SA side chain provides a chemical handle for attaching other molecules. nih.gov By coupling different amino acids, such as tryptophan, to this position, researchers have created analogues like MTMSA-Trp with improved pharmacological properties, including better pharmacokinetics compared to MTM. nih.govmdpi.com

The overarching goal of these design efforts is to enhance the selectivity of the drug. By altering the side chains, scientists aim to create analogues that not only bind DNA more effectively but also form specific ternary complexes with target transcription factors like EWS-FLI1, leading to more precise therapeutic action. oup.comnih.gov This rational design approach, informed by structural biology and computational modeling, holds the key to developing highly selective and potent next-generation drugs based on the this compound scaffold.

Q & A

Q. What structural features distinguish Mithramycin DK from its parent compound, Mithramycin?

this compound is structurally characterized by the loss of one sugar moiety compared to Mithramycin and the introduction of an additional hydroxyl group on the remaining sugar unit. This modification occurs during the enzymatic Baeyer-Villiger oxidation step catalyzed by MtmOIV, a flavin-dependent monooxygenase in the biosynthetic pathway. Analytical methods such as NMR (nuclear magnetic resonance) and X-ray crystallography are critical for resolving these structural differences .

Q. What enzymatic mechanisms drive the biosynthesis of this compound?

The conversion of premithramycin B to this compound is mediated by MtmOIV, which performs a framework-modifying oxidative cleavage. Key methodologies for studying this process include:

- Crystallographic analysis of MtmOIV-substrate complexes to identify catalytic residues (e.g., Tyr98 and Arg337) .

- Steady-state kinetic assays to measure enzyme activity under varying substrate concentrations .

- Mutagenesis studies to validate the roles of specific residues in substrate binding and catalysis .

Q. How can researchers detect and quantify this compound in microbial fermentation samples?

Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise quantification. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals such as hydroxyl (-OH) and sugar moiety resonances. Comparative analysis with synthetic standards is essential for validation .

Advanced Research Questions

Q. How can experimental designs optimize the study of this compound’s role in transcriptional regulation?

- DNAse footprinting : Identify GC-rich DNA binding sites using hydroxyl radical footprinting to map this compound’s interaction with minor grooves .

- Gel mobility shift assays : Assess competitive inhibition of transcription factors (e.g., Sp1) by pre-incubating DNA with this compound .

- In vitro transcription assays : Measure promoter-specific inhibition (e.g., DHFR or c-Myc promoters) using run-off transcription protocols .

Q. What strategies address contradictory data on this compound’s selectivity in gene repression?

- Dose-response profiling : Establish concentration thresholds for selective vs. global transcriptional inhibition (e.g., Sp1 vs. housekeeping genes) .

- Chromatin immunoprecipitation (ChIP) : Validate occupancy changes of transcription factors at target promoters .

- Transcriptomic analysis : Compare RNA-seq data from treated vs. untreated cells to identify differentially expressed genes .

Q. How can in vivo models elucidate this compound’s therapeutic potential in neurodegenerative diseases?

- Transgenic mouse models : Use R6/2 Huntington’s disease (HD) mice to assess survival extension and neuropathology mitigation via histone methylation (H3K9) analysis .

- Behavioral assays : Quantify motor performance improvements (e.g., rotarod tests) alongside immunohistochemical validation of neuronal protection .

- Dose optimization : Compare low-dose metronomic regimens (to reduce toxicity) with acute high-dose protocols .

Q. What methodologies resolve challenges in studying this compound’s structure-activity relationships (SAR)?

- Crystallography-guided mutagenesis : Engineer MtmOIV variants to alter substrate specificity and produce analogs .

- Comparative SAR studies : Synthesize derivatives with modified sugar moieties and evaluate binding affinity via surface plasmon resonance (SPR) .

- In silico docking simulations : Predict interactions between this compound and DNA/protein targets using molecular dynamics software .

Q. How can high-throughput screening identify novel applications for this compound analogs?

- Luciferase reporter assays : Screen for inhibition of oncogenic transcription factors (e.g., EWS-FLI1) using cell lines like TC32 Ewing sarcoma .

- Gene signature profiling : Corrogate transcriptomic changes with phenotypic outcomes (e.g., tumor growth suppression in xenografts) .

- Secondary validation : Prioritize hits using orthogonal assays (e.g., qRT-PCR for target gene suppression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.